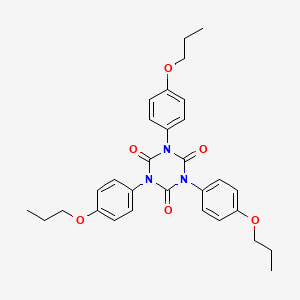
1,3,5-Tris(4-propoxyphenyl)-1,3,5-triazinane-2,4,6-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Tris(4-propoxyphenyl)-1,3,5-triazinane-2,4,6-trione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of triazinane derivatives, which are characterized by a triazine ring structure with various substituents. The presence of propoxyphenyl groups in this compound enhances its chemical reactivity and potential for diverse applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris(4-propoxyphenyl)-1,3,5-triazinane-2,4,6-trione typically involves the reaction of cyanuric chloride with 4-propoxyphenylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is monitored using techniques such as gas chromatography and mass spectrometry to ensure the desired product is obtained.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Tris(4-propoxyphenyl)-1,3,5-triazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The propoxyphenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for halogenation reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Applications De Recherche Scientifique
1,3,5-Tris(4-propoxyphenyl)-1,3,5-triazinane-2,4,6-trione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,3,5-Tris(4-propoxyphenyl)-1,3,5-triazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biological processes. The presence of propoxyphenyl groups enhances its binding affinity to target molecules, making it a potent bioactive compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3,5-Tris(4-methoxyphenyl)-1,3,5-triazinane-2,4,6-trione
- 1,3,5-Tris(4-ethoxyphenyl)-1,3,5-triazinane-2,4,6-trione
- 1,3,5-Tris(4-butoxyphenyl)-1,3,5-triazinane-2,4,6-trione
Uniqueness
1,3,5-Tris(4-propoxyphenyl)-1,3,5-triazinane-2,4,6-trione is unique due to the presence of propoxyphenyl groups, which enhance its chemical reactivity and potential for diverse applications. The propoxy groups provide a balance between hydrophobicity and hydrophilicity, making the compound suitable for various applications in different environments.
Propriétés
Numéro CAS |
138006-24-3 |
|---|---|
Formule moléculaire |
C30H33N3O6 |
Poids moléculaire |
531.6 g/mol |
Nom IUPAC |
1,3,5-tris(4-propoxyphenyl)-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C30H33N3O6/c1-4-19-37-25-13-7-22(8-14-25)31-28(34)32(23-9-15-26(16-10-23)38-20-5-2)30(36)33(29(31)35)24-11-17-27(18-12-24)39-21-6-3/h7-18H,4-6,19-21H2,1-3H3 |
Clé InChI |
QEWPCXLAFFONLH-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC=C(C=C1)N2C(=O)N(C(=O)N(C2=O)C3=CC=C(C=C3)OCCC)C4=CC=C(C=C4)OCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-N-[4-(phenylamino)phenyl]benzenesulfonamide](/img/structure/B14274813.png)
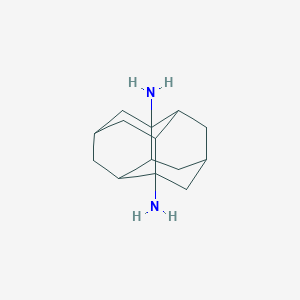
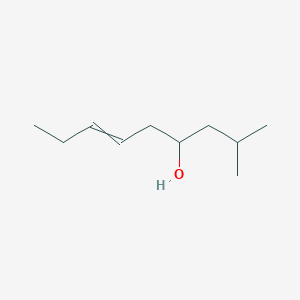
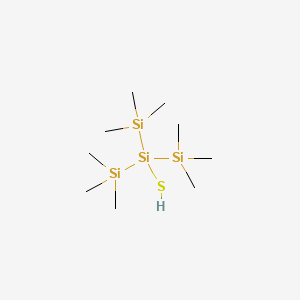
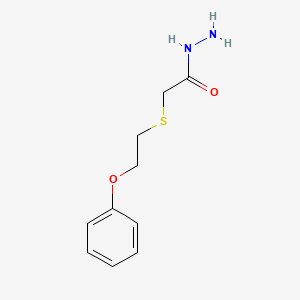
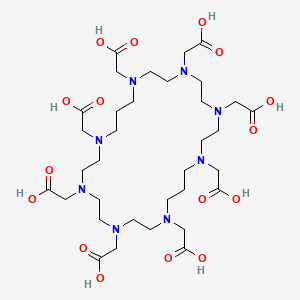
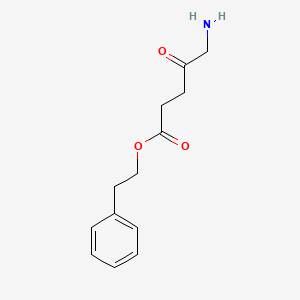
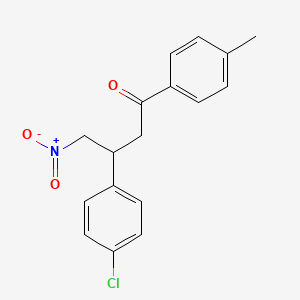
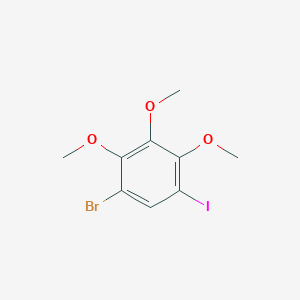
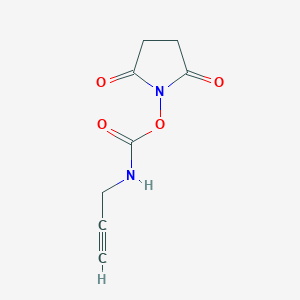
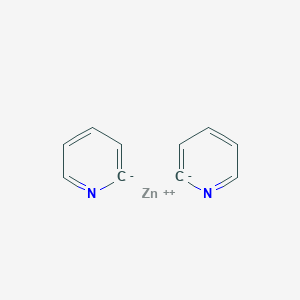
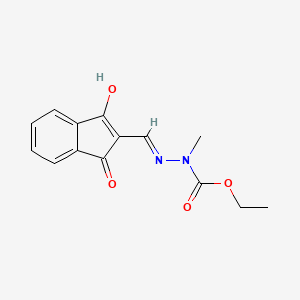
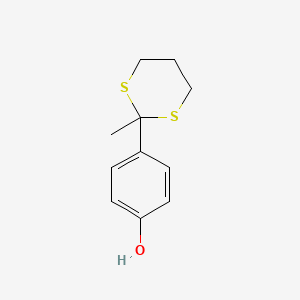
![Methyl 4-fluoro-4'-methyl[1,1'-biphenyl]-2-carboxylate](/img/structure/B14274895.png)
